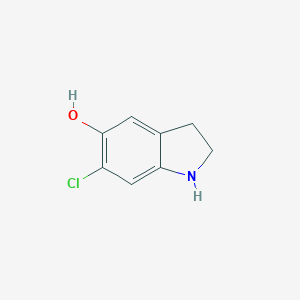

6-Chloroindolin-5-ol

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

172078-36-3 |

|---|---|

Molecular Formula |

C8H8ClNO |

Molecular Weight |

169.61 g/mol |

IUPAC Name |

6-chloro-2,3-dihydro-1H-indol-5-ol |

InChI |

InChI=1S/C8H8ClNO/c9-6-4-7-5(1-2-10-7)3-8(6)11/h3-4,10-11H,1-2H2 |

InChI Key |

HCMSVUUSPNCLDQ-UHFFFAOYSA-N |

SMILES |

C1CNC2=CC(=C(C=C21)O)Cl |

Canonical SMILES |

C1CNC2=CC(=C(C=C21)O)Cl |

Synonyms |

1H-Indol-5-ol, 6-chloro-2,3-dihydro- |

Origin of Product |

United States |

Synthetic Methodologies for 6 Chloroindolin 5 Ol and Analogous Indoline Scaffolds

Retrosynthetic Analysis of 6-Chloroindolin-5-ol

Retrosynthetic analysis is a technique used to plan a synthesis by deconstructing the target molecule into simpler, commercially available starting materials. ub.edu For this compound, a primary disconnection can be made at the C-N bond of the pyrrolidine (B122466) ring and the C-O bond of the hydroxyl group. This approach suggests that the indoline (B122111) ring can be formed from a suitably substituted benzene (B151609) derivative.

A plausible retrosynthetic pathway for this compound is outlined below:

Target Molecule: this compound

Disconnect 1 (C-N bond): This leads back to a 2-aminoethyl-substituted chlorophenol derivative. The challenge lies in the selective formation of the five-membered ring.

Disconnect 2 (C-C bond of the ethyl group): This simplifies the precursor to a substituted aniline (B41778) and a two-carbon electrophile.

Disconnect 3 (Aromatic substitutions): The chloro and hydroxyl groups on the benzene ring can be introduced through electrophilic aromatic substitution reactions on a simpler aniline or nitrobenzene (B124822) precursor.

A key starting material identified through this analysis could be 4-chloro-2-nitrotoluene (B43163). chemicalbook.com This commercially available compound provides the carbon skeleton and the necessary functionalities for elaboration into the target molecule. The synthesis would involve the transformation of the methyl group into a two-carbon side chain, reduction of the nitro group to an amine, and subsequent cyclization to form the indoline ring. The hydroxyl group could be introduced either before or after the cyclization step.

Strategies for the Construction of the Indoline Ring System

The formation of the indoline core is a critical step in the synthesis of this compound and its analogs. Several methods have been developed for this purpose, each with its own advantages and limitations.

Reductive Cyclization Approaches for Halogenated Oxindole (B195798) Precursors

One common strategy for synthesizing indolines involves the reductive cyclization of corresponding oxindole precursors. rsc.orgarkat-usa.org Oxindoles, which are 2-indolinones, can be prepared through various methods, including the cyclization of α-chloroacetanilides. arkat-usa.org

For the synthesis of this compound, a potential precursor would be 6-chloro-5-hydroxyoxindole. The reduction of the oxindole to the corresponding indoline can be achieved using various reducing agents. A notable method involves treating 4-chloro-2-nitrophenylacetic acid with zinc dust and sulfuric acid, which leads to a reductive cyclization to form 6-chlorooxindole (B1630528). evitachem.com Subsequent reduction of the carbonyl group would yield the indoline. Another approach utilizes sodium borohydride (B1222165) and triethylsilyl hydride for a one-pot synthesis, simplifying the process by avoiding the isolation of intermediates. evitachem.com

The choice of reducing agent is crucial and can influence the reaction's efficiency and selectivity. For instance, catalytic hydrogenation or the use of metal hydrides like lithium aluminum hydride are often employed for this transformation. nih.gov

Approaches Involving Nitration and Subsequent Reduction of Phenylacetic Acid Derivatives

This strategy builds the indoline ring from a substituted phenylacetic acid derivative. google.com The synthesis typically begins with the nitration of a substituted benzene compound to introduce a nitro group ortho to a side chain that can be converted into the ethylamine (B1201723) moiety of the indoline. google.com

A representative synthesis could start with 4-chlorotoluene (B122035). Nitration of 4-chlorotoluene with a mixture of nitric acid and sulfuric acid can produce 4-chloro-2-nitrotoluene. chemicalbook.com The methyl group of 4-chloro-2-nitrotoluene can then be functionalized. For example, it can be brominated to form a benzyl (B1604629) bromide, which can then be reacted with a cyanide source to introduce a nitrile group. Subsequent reduction of the nitrile and the nitro group, followed by cyclization, would lead to the indoline ring.

An improved synthesis method for 2-nitro-4-substituted phenylacetic acids involves the nitration of a 4-substituted halobenzene, followed by substitution with an excess of methyl cyanoacetate (B8463686) or ethyl cyanoacetate under alkaline conditions. google.com The resulting product is then reacted with excess concentrated hydrochloric acid to yield 2-nitro-4-substituted benzyl cyanide, which is finally hydrolyzed to the corresponding phenylacetic acid. google.com This phenylacetic acid derivative can then undergo reductive cyclization to form the desired indoline.

Cyclization and Dehydrogenation Protocols for Substituted Pyrroles

An alternative approach to constructing the indoline nucleus involves the annulation of a benzene ring onto a pre-existing pyrrole (B145914) ring. acs.org This strategy can be advantageous when specific substitution patterns on the pyrrole moiety are desired.

The synthesis often involves the reaction of a substituted pyrrole with an appropriate electrophile to build up the benzenoid portion of the indole (B1671886). acs.org For instance, N-protected pyrroles can react with electrophiles preferentially at the C-3 position. acs.org A subsequent intramolecular cyclization can then form the fused benzene ring. acs.org While this method primarily leads to indoles, subsequent reduction can yield the corresponding indoline.

Ruthenium-catalyzed oxidative cyclization of substituted N-carbamoyl indolines with alkynes has been described as a method to form pyrroloquinolinones, which can then be aromatized to indole derivatives. nih.gov Although this specific example builds upon an existing indoline, the principle of cyclizing precursors to form fused ring systems is relevant.

Regioselective Functionalization and Derivatization Techniques

The introduction of substituents at specific positions on the indoline ring is crucial for modulating the biological activity of the resulting compounds. Regioselective functionalization techniques are therefore of great importance.

Halogenation Strategies at the C6 Position of the Indoline Ring

The regioselective introduction of a chlorine atom at the C6 position of the indoline ring is a key step in the synthesis of this compound. Direct chlorination of indoline itself is often challenging due to the high reactivity of the pyrrole ring, which can lead to a mixture of products. researchgate.net

To achieve regioselectivity, one can start with a precursor that already contains the desired halogen at the correct position. For example, the synthesis can begin with a 4-chloro-substituted benzene derivative, which will ultimately become the 6-chloro-substituted indoline.

Alternatively, enzymatic halogenation offers a highly regioselective method. nih.govresearchgate.net Flavin-dependent halogenases can selectively chlorinate or brominate the indole moiety of tryptophan at the C5, C6, or C7 positions. nih.gov While this is demonstrated on tryptophan, the principle of enzymatic regioselective halogenation could potentially be applied to indoline substrates or their precursors.

For non-enzymatic approaches, protecting the nitrogen of the indoline ring can influence the regioselectivity of halogenation. Electron-withdrawing groups on the nitrogen can deactivate the pyrrole ring towards electrophilic substitution, allowing for more selective functionalization of the benzene ring. researchgate.net

Hydroxylation Strategies at the C5 Position of the Indoline Ring

The introduction of a hydroxyl group at the C5 position of the indoline ring is a key transformation in the synthesis of various biologically active compounds. While direct synthesis of this compound is not extensively detailed in the provided results, general strategies for hydroxylation of the indole and indoline nucleus provide insight into potential synthetic routes.

Biooxidation represents one approach for the hydroxylation of indole derivatives. Certain enzymes, such as multicomponent phenol (B47542) hydroxylases, have demonstrated the ability to oxidize the indole ring at various positions, including C4, C5, and C7, to yield the corresponding hydroxylated indoles. ajol.info For instance, enzymes like toluene (B28343) dioxygenase can produce a range of indole oxidation derivatives, including 5-hydroxyindole. ajol.info Although these methods operate on the indole core, subsequent reduction of the 2,3-double bond could yield the desired indoline scaffold.

Chemical methods for regioselective hydroxylation often rely on directing groups. For example, C7-selective hydroxylation of indoles has been achieved through a borylation/oxidation sequence. unibo.it While this directs hydroxylation to a different position, it highlights a common strategy in arene functionalization. Achieving C5 selectivity would likely require a different directing group or a substrate with specific electronic properties. The electronic nature of the indole ring makes the C4 position less reactive than C2, C3, and C5 in Friedel-Crafts type reactions, suggesting that direct electrophilic hydroxylation at C5 is plausible. rsc.org The presence of an oxygen-containing functional group on the benzene portion of the indole ring is believed to facilitate substitutions at the C4 position, which could be a consideration in designing a synthesis for a C5-hydroxylated target. rsc.org

A study on the Pd/S,O-ligand catalyzed C-H olefination of indolines demonstrated high selectivity for the C5 position, even without a directing group. acs.org This C-H activation approach, while not a hydroxylation, shows that the C5 position of the indoline ring is accessible for functionalization under specific catalytic conditions. This could potentially be adapted for the introduction of an oxygen-containing group.

Catalytic Methods in Indoline Synthesis

Catalytic methods are central to the synthesis of the indoline core structure, offering efficiency and control over the reaction. These methods often employ transition metals or Lewis acids to facilitate the key bond-forming steps.

Transition Metal-Catalyzed Coupling Reactions

Transition metal catalysis is a powerful tool for constructing the indoline scaffold. Palladium-catalyzed reactions are particularly prominent. For instance, the synthesis of indoline compounds can be achieved through palladium-catalyzed intramolecular amination of ortho-C(sp²)-H bonds of β-arylethylamine substrates. organic-chemistry.org This method is noted for its high efficiency and mild operating conditions. organic-chemistry.org Another approach involves the Pd(II)-catalyzed intramolecular C-H amination of 2-pyridinesulfonyl-protected phenethylamine (B48288) derivatives. organic-chemistry.org

The dearomatization of indoles is an efficient strategy for accessing indolines. mdpi.com This can be achieved through cyclization reactions of tryptophol (B1683683) catalyzed by various transition metals, including copper, scandium, palladium, ruthenium, and iridium. mdpi.com Furthermore, transition metal-catalyzed C-H annulation of alkenes represents a modern approach to preparing heterocycles like indolines, with palladium, rhodium, ruthenium, and cobalt being common catalysts. rsc.org

Recent advancements have also focused on developing more environmentally friendly methods. A solvent-free, palladium-catalyzed N-arylation of indolines using microwave irradiation has been reported, which proceeds with low catalyst loadings. nih.gov Additionally, an ultrasound-assisted, Pd/C-catalyzed coupling-cyclization of 2-iodosulfonanilide with alkynes provides a faster and milder route to indole derivatives, which can be subsequently reduced to indolines. researchgate.net

It's important to note that transition-metal-free methods are also emerging. A base-mediated, domino C(sp³)-H activation, 1,2-addition, and defluorinative SNAr-cyclization sequence has been developed for the synthesis of 1,2-diarylindolines from ortho-fluorinated methyl-arenes and N-aryl imines, completely avoiding the use of transition metals. nih.gov

Lewis Acid-Mediated Transformations

Lewis acids are effective catalysts for various transformations leading to the indoline skeleton. They can activate substrates towards nucleophilic attack, facilitating cyclization reactions. A general and efficient synthesis of functionalized indoles involves the Lewis acid-promoted intramolecular nucleophilic attack of imines by phenyldiazoacetates. nih.govscispace.com A broad range of inexpensive Lewis acids, such as BF₃·Et₂O, TiCl₄, SnCl₄, and Cu(OTf)₂, can catalyze the cyclization of methyl phenyldiazoacetates bearing an ortho-imino group to yield 2,3-substituted indoles in high yields with low catalyst loadings (≤1 mol%). organic-chemistry.org The mechanism involves the activation of the imine by the Lewis acid, followed by electrophilic attack on the diazo carbon. nih.govscispace.com These indole products can then be reduced to the corresponding indolines.

Lewis acids are also employed in the alkylation of indoles. For example, the C3-alkylation of 2,3-disubstituted indoles with trichloroacetimidates to form 3,3'-disubstituted indolenines is effectively catalyzed by Lewis acids. nih.gov This provides an alternative to base-promoted and transition metal-catalyzed methods. nih.gov Furthermore, an improved process for the synthesis of 6-chloro-5-(2-chloroethyl)oxindole, a key intermediate for the drug ziprasidone (B1663615), utilizes a Lewis acid-mediated selective deoxygenation of a precursor ketone. researchgate.net

Development of Green Chemistry Principles in Indoline Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of indoline and related indole scaffolds to reduce environmental impact and improve efficiency. bridgew.edu This includes the use of alternative energy sources, environmentally benign solvents, and catalyst-free or solvent-free conditions. tandfonline.comnih.gov

Solvent-Free Reactions and Alternative Media

Solvent-free reactions represent a significant advancement in green chemistry, minimizing waste and often simplifying product isolation. The solid-state reaction between anilines and phenacyl bromides, followed by microwave irradiation, provides an environmentally friendly method for synthesizing 2-arylindoles without the need for organic solvents. organic-chemistry.org Similarly, the synthesis of bis-indole derivatives can be achieved through the reaction of indole with carbonyl compounds under solvent-free microwave-induced conditions. jchemlett.com High-speed ball milling has also been utilized for solvent-free cross-dehydrogenative coupling reactions to produce functionalized tetrahydroisoquinolines, a related heterocyclic system. acs.org

Water is an attractive alternative solvent due to its low cost, non-toxicity, and non-flammability. A microwave-assisted cycloisomerization of 2-alkynylaniline derivatives in water has been developed for the preparation of substituted indoles without any added metal catalyst, acid, or base. researchgate.net Ultrasound has also been used to promote the synthesis of bis(indole) derivatives in aqueous media. academie-sciences.fr

Microwave-Assisted and Ultrasonication Methods

Microwave irradiation and ultrasonication are alternative energy sources that can significantly accelerate reaction rates, increase yields, and lead to cleaner reactions. tandfonline.comacademie-sciences.fr

Microwave-Assisted Synthesis:

Microwave-assisted organic synthesis (MAOS) has become an invaluable technique, particularly in medicinal chemistry, for the rapid synthesis of indole and indoline analogs. researchgate.netbeilstein-journals.org It offers advantages such as shorter reaction times, higher yields, and milder reaction conditions. researchgate.net Examples include:

The synthesis of spiro[indoline-3,4′-quinoline] derivatives via a one-pot, three-component reaction of isatins, malononitrile, and enaminones under microwave irradiation. tandfonline.com

The solvent-free, microwave-assisted N-arylation of indolines using low palladium catalyst loadings. nih.gov

The microwave-assisted Bischler indole synthesis, which is a solvent-free method. organic-chemistry.org

The synthesis of spiro[indoline-3,4′-pyrazolo[3,4-b]pyridines] through a three-component microwave-assisted procedure. rsc.org

Table 1: Comparison of Conventional and Microwave-Assisted Synthesis of Indole Derivatives

| Method | Reaction Time | Yield | Reference |

|---|---|---|---|

| Conventional Heating | 540–900 min | 40–68% | academie-sciences.fr |

| Microwave Irradiation | 15–35 min | 62–86% | academie-sciences.fr |

Ultrasonication Methods:

Ultrasound irradiation is another green chemistry tool that enhances reaction rates through acoustic cavitation. thieme-connect.com This technique has been successfully applied to the synthesis of various indole derivatives. researchgate.net Notable applications include:

The ultrasound-assisted synthesis of novel indole derivatives containing 1,3,4-oxadiazole (B1194373) and 1,2,4-triazole (B32235) moieties, which showed significantly reduced reaction times and increased yields compared to conventional methods. academie-sciences.fr

The synthesis of bis(indole) derivatives through the reaction of indole with electron-deficient alkenes in aqueous media under ultrasound irradiation. academie-sciences.fr

An ultrasound-assisted, Pd/C-catalyzed synthesis of indole derivatives from 2-iodosulfonanilide and alkynes. researchgate.net

Table 2: Comparison of Conventional, Microwave, and Ultrasound-Assisted Synthesis of Novel Indole Derivatives

| Method | Reaction Time (min) | Yield (%) | Reference |

|---|---|---|---|

| Conventional | 540-900 | 40-68 | academie-sciences.fr |

| Microwave | 15-35 | 62-86 | academie-sciences.fr |

| Ultrasound | 15-35 | 82-93 | academie-sciences.fr |

Spectroscopic Characterization of 6 Chloroindolin 5 Ol

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful analytical technique that provides detailed information about the structure of a molecule by observing the magnetic properties of atomic nuclei.

Proton Nuclear Magnetic Resonance (¹H NMR) Analysis

¹H NMR spectroscopy provides information on the number of different types of protons, their chemical environment, and their proximity to other protons. In the ¹H NMR spectrum of 6-chloroindolin-5-ol, distinct signals are expected for the aromatic protons, the protons on the five-membered ring, and the protons of the hydroxyl and amine groups.

The aromatic region would likely show two singlets corresponding to the protons at positions 4 and 7 on the benzene (B151609) ring. The protons of the indoline (B122111) ring at positions 2 and 3 are diastereotopic and would be expected to appear as two distinct multiplets, likely triplets, due to coupling with each other. The hydroxyl (-OH) and amine (-NH) protons would appear as broad singlets, and their chemical shifts can be concentration and solvent dependent.

Predicted ¹H NMR Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity |

| H-2 | ~3.0 - 3.5 | Triplet |

| H-3 | ~3.5 - 4.0 | Triplet |

| H-4 | ~6.8 - 7.2 | Singlet |

| H-7 | ~6.5 - 7.0 | Singlet |

| 5-OH | Variable (broad) | Singlet |

| 1-NH | Variable (broad) | Singlet |

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) Analysis

¹³C NMR spectroscopy provides information about the different carbon environments in a molecule. mdpi.com For this compound, eight distinct signals are expected, corresponding to the eight carbon atoms in the molecule. The chemical shifts are influenced by the electronegativity of attached atoms (O, N, Cl) and the aromaticity of the ring.

The carbons attached to the electronegative chlorine (C-6) and oxygen (C-5) atoms are expected to be significantly deshielded and appear downfield. The aromatic carbons (C-3a, C-4, C-7, C-7a) will resonate in the typical aromatic region (110-150 ppm). The aliphatic carbons of the indoline ring (C-2 and C-3) will appear in the upfield region of the spectrum. Data from the related compound 6-chloroindole (B17816) shows aromatic carbons in the range of 110-135 ppm and the C-Cl carbon at around 126 ppm. chemicalbook.com

Predicted ¹³C NMR Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~45 - 55 |

| C-3 | ~30 - 40 |

| C-3a | ~125 - 135 |

| C-4 | ~110 - 120 |

| C-5 | ~140 - 150 |

| C-6 | ~120 - 130 |

| C-7 | ~115 - 125 |

| C-7a | ~145 - 155 |

Two-Dimensional NMR Techniques (e.g., COSY, HMQC, HMBC)

Two-dimensional (2D) NMR techniques are instrumental in establishing the connectivity between atoms within a molecule. harvard.edu

COSY (Correlation Spectroscopy) : A ¹H-¹H COSY spectrum would show correlations between protons that are coupled to each other, typically over two or three bonds. libretexts.org For this compound, a cross-peak would be expected between the protons at C-2 and C-3, confirming their adjacent relationship in the indoline ring. magritek.com

HMQC (Heteronuclear Single Quantum Coherence) / HSQC (Heteronuclear Single Quantum Correlation) : This experiment correlates proton signals with the signals of the carbons to which they are directly attached. mrcolechemistry.co.uk It would definitively assign the proton signals to their respective carbon atoms, for example, linking the signal for the C-2 protons to the C-2 carbon signal.

HMBC (Heteronuclear Multiple Bond Correlation) : This technique shows correlations between protons and carbons over two or three bonds. mrcolechemistry.co.uk It is crucial for piecing together the molecular framework. For instance, the proton at C-7 would be expected to show correlations to carbons C-5, C-6, and C-7a. The proton at C-4 would show correlations to C-3a, C-5, and C-6. These correlations would unambiguously confirm the substitution pattern on the aromatic ring.

Vibrational Spectroscopy

Vibrational spectroscopy measures the interaction of infrared radiation with a molecule, causing vibrations of the chemical bonds.

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. masterorganicchemistry.com The IR spectrum of this compound would exhibit characteristic absorption bands for the O-H, N-H, C-H, C-O, C-N, and C-Cl bonds. A related compound, 6-chloro-5-(2-chloroethyl) oxindole (B195798), shows characteristic IR peaks that can be used for comparison. researchgate.net

The O-H stretching vibration from the phenol (B47542) group would appear as a broad band in the region of 3200-3600 cm⁻¹. The N-H stretch of the secondary amine in the indoline ring is expected to produce a moderate peak around 3300-3500 cm⁻¹. Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, while aliphatic C-H stretches are found just below 3000 cm⁻¹. vscht.cz The C-O stretching of the phenol group will be observed in the 1260-1000 cm⁻¹ region. spectroscopyonline.com The C-Cl stretch would be found in the fingerprint region, typically between 600 and 800 cm⁻¹.

Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Type | Predicted Wavenumber (cm⁻¹) | Intensity |

| O-H (Phenol) | Stretch | 3200 - 3600 | Strong, Broad |

| N-H (Amine) | Stretch | 3300 - 3500 | Moderate |

| Aromatic C-H | Stretch | 3000 - 3100 | Medium to Weak |

| Aliphatic C-H | Stretch | 2850 - 2960 | Medium |

| C=C (Aromatic) | Stretch | 1450 - 1600 | Medium to Weak |

| C-O (Phenol) | Stretch | 1260 - 1000 | Strong |

| C-N (Amine) | Stretch | 1020 - 1250 | Medium |

| C-Cl | Stretch | 600 - 800 | Strong to Medium |

Raman Spectroscopy (General application)

Raman spectroscopy is a light scattering technique that provides information on molecular vibrations, similar to IR spectroscopy. chemicalbook.com It is particularly useful for identifying molecules and studying chemical bonding. chemicalbook.com In the analysis of this compound, Raman spectroscopy would be complementary to IR spectroscopy. The aromatic ring vibrations, particularly the symmetric "ring-breathing" mode, would be expected to produce a strong signal. The C-Cl bond, being highly polarizable, would also likely give a distinct Raman signal. This technique is valuable for obtaining a structural "fingerprint" of the molecule. chemicalbook.com

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio of ions. The resulting mass spectrum provides information about the molecular weight and structure of a compound.

Electron Ionization Mass Spectrometry (EI-MS)

In electron ionization (EI) mass spectrometry, a molecule is bombarded with high-energy electrons, causing the ejection of an electron and the formation of a radical cation, known as the molecular ion. msu.edu This high-energy process often leads to the fragmentation of the molecular ion into smaller, characteristic ions. msu.edulibretexts.org The fragmentation pattern is a valuable tool for structure elucidation. beilstein-journals.org

For compounds similar in structure to this compound, such as other substituted indoles, the molecular ion peak is typically observed. Fragmentation often involves the cleavage of bonds adjacent to the heterocyclic ring and the loss of small neutral molecules. libretexts.org For instance, in the EI-MS of 6-chloroindole, a related compound, a distinct molecular ion peak is present. nist.govnist.gov The fragmentation of alcohols can involve the loss of a water molecule (H₂O). libretexts.org

Table 1: Hypothetical EI-MS Fragmentation Data for this compound

| m/z (mass-to-charge ratio) | Proposed Fragment Identity | Fragmentation Pathway |

| 169/171 | [M]⁺ (Molecular Ion) | Ionization of this compound |

| 151/153 | [M - H₂O]⁺ | Loss of a water molecule from the hydroxyl group |

| 136/138 | [M - H₂O - CH₃]⁺ | Subsequent loss of a methyl radical |

| 125 | [M - HCl]⁺ | Loss of a hydrogen chloride molecule |

Note: The presence of chlorine results in isotopic peaks (M and M+2) with a characteristic intensity ratio of approximately 3:1.

Electrospray Ionization Mass Spectrometry (ESI-MS and HRMS)

Electrospray ionization (ESI) is a soft ionization technique that is particularly useful for analyzing polar and thermally labile molecules. libretexts.org It typically produces protonated molecules [M+H]⁺ or deprotonated molecules [M-H]⁻ with minimal fragmentation. researchgate.net

High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, which can be used to determine the elemental composition of a molecule. europa.eunih.gov ESI coupled with a high-resolution analyzer like a time-of-flight (TOF) or Orbitrap instrument is a powerful combination for confirming the identity of a compound. europa.eunih.gov For this compound, HRMS would be expected to yield a mass measurement with high accuracy, confirming its molecular formula.

Table 2: Predicted ESI-HRMS Data for this compound

| Ion Type | Molecular Formula | Calculated m/z | Observed m/z (Hypothetical) |

| [M+H]⁺ | C₈H₉ClNO⁺ | 170.0367 | 170.0365 |

| [M-H]⁻ | C₈H₇ClNO⁻ | 168.0221 | 168.0223 |

Electronic Spectroscopy

Electronic spectroscopy investigates the transitions between different electronic energy levels in a molecule upon absorption of ultraviolet or visible light.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum. msu.edu This absorption corresponds to the excitation of electrons from lower energy molecular orbitals to higher energy ones. The wavelength of maximum absorbance (λmax) is characteristic of the chromophores present in the molecule. msu.edu

The UV-Vis spectrum of an aromatic compound like this compound is expected to show characteristic absorption bands arising from π to π* transitions within the benzene and heterocyclic rings. The presence of the hydroxyl and chloro substituents on the indoline ring will influence the position and intensity of these absorption bands. For example, the UV-Vis spectrum of 2-chlorophenol (B165306) shows distinct absorption peaks. nist.gov Theoretical calculations, such as those using time-dependent density functional theory (TD-DFT), can be employed to predict and interpret the electronic transitions observed in UV-Vis spectra. scielo.org.za

Table 3: Predicted UV-Vis Absorption Data for this compound in a Polar Solvent

| Predicted λmax (nm) | Associated Electronic Transition | Structural Feature |

| ~210-230 | π → π | Benzene ring |

| ~260-280 | π → π | Indoline system |

| ~290-310 | n → π* | Non-bonding electrons of oxygen and nitrogen |

Note: The exact λmax values can be influenced by the solvent used for the measurement.

Computational and Theoretical Studies of 6 Chloroindolin 5 Ol

Quantum Chemical Calculations

Quantum chemistry serves as a powerful tool to predict molecular properties, offering detailed insights into the behavior of 6-Chloroindolin-5-ol at an atomic level.

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, prized for its accuracy in predicting molecular structures and energies. For this compound, DFT calculations, typically using a hybrid functional like Becke, 3-parameter, Lee-Yang-Parr (B3LYP) combined with a basis set such as 6-311++G(d,p), are used to perform geometry optimization. This process determines the molecule's most stable three-dimensional conformation by locating the minimum on the potential energy surface, thereby providing precise values for bond lengths, bond angles, and dihedral angles. A study on the analogous compound 6-chloroindolin-2-one utilized the B3LYP/6-31G(d,p) level of theory to successfully optimize its molecular structure. The resulting geometric parameters are fundamental to understanding the molecule's steric and electronic properties.

Furthermore, DFT calculations yield the total electronic energy, a key indicator of the molecule's thermodynamic stability. By comparing the energies of different potential isomers or conformers, the most energetically favorable structures can be identified.

Table 1: Predicted Geometrical Parameters for this compound (Illustrative)

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Length (Å) | C5-O | 1.365 |

| C6-Cl | 1.740 | |

| N1-C2 | 1.470 | |

| Bond Angle (°) | C4-C5-C6 | 121.0 |

| C5-C6-C7 | 119.5 | |

| C5-O-H | 109.5 |

Frontier Molecular Orbital (FMO) theory simplifies reactivity predictions by focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO energy (EHOMO) correlates with the ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) relates to the ability to accept electrons (electrophilicity). The energy difference between these two orbitals, the HOMO-LUMO gap (ΔE), is a crucial indicator of molecular stability and chemical reactivity. A smaller gap generally implies higher reactivity because less energy is required for electronic excitation.

For this compound, the HOMO is expected to be localized primarily on the electron-rich aromatic ring and the oxygen and nitrogen atoms, which possess lone pairs. The LUMO is anticipated to be distributed across the aromatic system, particularly influenced by the electron-withdrawing chlorine atom. Computational studies on similar indoline (B122111) derivatives have shown that modifying substituents significantly alters the HOMO-LUMO gap, thereby tuning the molecule's electronic properties and reactivity.

Table 2: Predicted FMO Energies for this compound (Illustrative)

| Parameter | Energy (eV) |

|---|---|

| EHOMO | -5.45 |

| ELUMO | -0.85 |

| HOMO-LUMO Gap (ΔE) | 4.60 |

Natural Bond Orbital (NBO) analysis provides a chemically intuitive picture of bonding by translating the complex molecular wavefunction into localized bonds, lone pairs, and antibonding orbitals. This method is exceptionally useful for quantifying delocalization effects, such as hyperconjugation and resonance, through second-order perturbation theory. This analysis estimates the stabilization energy (E(2)) associated with charge transfer from a filled donor NBO to an empty acceptor NBO.

Table 3: Key NBO Interactions and Stabilization Energies for this compound (Illustrative)

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

|---|---|---|

| LP (O) | π* (C4-C5) | 15.5 |

| LP (N) | π* (C7-C8) | 45.2 |

| π (C4-C5) | π* (C6-C7) | 20.8 |

DFT calculations are widely used to predict spectroscopic data, which serves as a powerful aid in experimental structural confirmation.

Vibrational Frequencies: Theoretical vibrational frequencies for this compound can be calculated to simulate its infrared (IR) and Raman spectra. These calculations identify the normal modes of vibration. Due to approximations in the theoretical methods, the calculated frequencies are often systematically overestimated and are corrected using a scaling factor (e.g., ~0.96) to improve agreement with experimental data. The analysis helps in assigning specific absorption bands to the stretching and bending of particular functional groups, such as O-H, N-H, C-Cl, and aromatic C-H bonds.

NMR Chemical Shifts: The Gauge-Independent Atomic Orbital (GIAO) method, typically within a DFT framework, is a reliable approach for calculating ¹H and ¹³C NMR chemical shifts. The predicted shifts are reported relative to a standard reference, such as tetramethylsilane (B1202638) (TMS). Comparing the calculated spectrum with the experimental one is an invaluable tool for assigning resonances and verifying the proposed structure, especially for complex molecules.

Natural Bond Orbital (NBO) Analysis for Intermolecular and Intramolecular Interactions

Molecular Electrostatic Potential (MEP) Mapping for Electrophilic and Nucleophilic Sites

A Molecular Electrostatic Potential (MEP) map is a color-coded visualization of the total electrostatic potential on the electron density surface of a molecule. It is an effective tool for predicting reactivity, as it highlights electron-rich and electron-poor regions. The color scheme typically ranges from red (most negative potential, electron-rich) to blue (most positive potential, electron-poor), with intermediate values in shades of orange, yellow, and green.

For this compound, the MEP map is expected to show regions of high negative potential (red/yellow) around the electronegative oxygen and chlorine atoms. These sites are susceptible to electrophilic attack. Conversely, regions of high positive potential (blue) are anticipated around the acidic protons of the hydroxyl (O-H) and amine (N-H) groups, identifying them as the likely sites for nucleophilic attack.

Reactivity Descriptors: Fukui Functions and Parr Functions

Conceptual DFT provides more quantitative tools to analyze local reactivity, known as reactivity descriptors. The Fukui function, f(r), is central to this analysis and identifies the propensity of a specific site in a molecule to undergo nucleophilic, electrophilic, or radical attack. It is calculated from the changes in electron density as an electron is added or removed. The condensed Fukui functions simplify this by providing values for each atomic site:

fk+ : For nucleophilic attack (reactivity of an atom in the N-electron system towards a nucleophile).

fk- : For electrophilic attack (reactivity towards an electrophile).

fk0 : For radical attack.

Parr functions, P(r), are derived from the electrophilicity index and are used to describe the regioselectivity of reactions, particularly in distinguishing between nucleophilic and electrophilic sites. For an electrophilic attack on a nucleophile, the most favorable site is the one with the maximum value of the nucleophilic Parr function, Pk-. For a nucleophilic attack on an electrophile, the reaction will occur at the site with the maximum value of the electrophilic Parr function, Pk+. These descriptors provide a more detailed and atom-specific picture of reactivity than MEP maps alone.

In Silico Pharmacokinetic Analysis

In silico methods are critical for predicting the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of potential drug candidates early in the discovery process. These predictions help to filter out compounds that are likely to fail in later stages due to poor pharmacokinetics.

Prediction of Absorption, Distribution, Metabolism, and Excretion (ADME) Profiles of Related Indoline/Oxindole (B195798) Derivatives

Computational tools and web-based servers are widely used to predict the ADME profiles of novel compounds. For derivatives of indoline and oxindole, these predictions offer valuable insights into their potential as orally administered drugs.

Studies on various indole (B1671886) and oxindole derivatives have shown favorable ADME profiles. nih.govharvard.edu For example, predictions often indicate good intestinal absorption. miami.edu Some analyses of sulfonyl-derived indoles suggest they have potential for oral administration due to positive indicators of intestinal absorption and a lack of negative effects on the central nervous system, as predicted by their low penetration through the blood-brain barrier. fishersci.ca Furthermore, many of these derivatives are predicted not to inhibit key metabolic enzymes like cytochrome P450 (CYP), which reduces the risk of drug-drug interactions. miami.edufishersci.ca However, some predictions may indicate potential issues, such as hepatotoxicity or inhibition of specific CYP isoforms (e.g., CYP1A2, CYP2C19, and CYP2C9), which require further experimental validation. miami.edu

Table 1: Predicted ADME Properties for Selected Indole/Oxindole Derivatives

| Property | Prediction | Significance | Reference(s) |

|---|---|---|---|

| Human Intestinal Absorption (HIA) | High | Good potential for oral bioavailability. | miami.edu |

| Blood-Brain Barrier (BBB) Penetration | Low to Moderate | May indicate lower potential for CNS side effects, or ability to cross into the brain if desired. | miami.edufishersci.ca |

| CYP450 2D6 Inhibition | No Inhibition | Lower likelihood of interfering with the metabolism of other drugs. | citeab.com |

| Hepatotoxicity | Potential Risk | Indicates a need for experimental toxicity studies. | |

| Plasma Protein Binding | High | Can affect the free concentration of the drug available to act on its target. |

Drug-likeness Evaluation (e.g., Lipinski's Rule of Five)

Drug-likeness is a qualitative concept used to assess whether a compound possesses properties that would make it a likely candidate for an oral drug. One of the most common sets of guidelines for evaluating drug-likeness is Lipinski's Rule of Five. mims.com This rule establishes that a compound is more likely to have good oral bioavailability if it satisfies certain criteria related to its molecular weight and hydrophobicity. mims.com

Computational studies on indoline and oxindole derivatives consistently evaluate them against Lipinski's rule. harvard.edumiami.edunih.gov In many cases, newly synthesized derivatives are designed to adhere to these rules, ensuring they have favorable physicochemical properties. harvard.edu For a compound to be considered "drug-like" according to Lipinski's rule, it should generally not violate more than one of the following criteria.

Table 2: Lipinski's Rule of Five

| Parameter | Guideline | Rationale | Reference(s) |

|---|---|---|---|

| Molecular Weight (MW) | ≤ 500 Daltons | Relates to the ability of the molecule to diffuse and be transported across membranes. | mims.com |

| LogP (Octanol-water partition coefficient) | ≤ 5 | Measures the hydrophobicity of the molecule, affecting solubility and membrane permeability. | mims.com |

| Hydrogen Bond Donors (HBD) | ≤ 5 | High numbers can reduce permeability across cell membranes. | mims.com |

| Hydrogen Bond Acceptors (HBA) | ≤ 10 | High numbers can reduce permeability across cell membranes. | mims.com |

Molecular Docking Studies with Relevant Biological Targets

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is extensively used to screen virtual libraries of compounds against a specific biological target and to understand the molecular basis of a drug's action. For this compound and its relatives, docking studies have explored their potential to inhibit a wide range of enzymes and receptors implicated in various diseases.

The indole, indoline, and oxindole scaffolds are versatile and have been docked against numerous targets. A significant area of focus is in cancer research, where these derivatives have been evaluated as inhibitors of various protein kinases. nih.gov

Key Biological Targets for Indoline/Oxindole Derivatives:

Kinases: The indolin-2-one (oxindole) core is a well-established scaffold for kinase inhibitors. Derivatives have been docked into the ATP-binding sites of targets like Epidermal Growth Factor Receptor (EGFR), Aurora A kinase, and p38 Mitogen-Activated Protein (MAP) kinase. nih.gov Docking studies help identify crucial interactions, such as hydrogen bonds and hydrophobic contacts, with key amino acid residues in the active site (e.g., Cys797 in EGFR). Binding affinities, often expressed as a docking score in kcal/mol, are used to rank potential inhibitors, with more negative scores indicating stronger binding.

Cyclooxygenase (COX) Enzymes: As selective COX-2 inhibitors are sought for anti-inflammatory therapies with fewer side effects, indole derivatives have been designed and docked against COX-2. These studies compare the binding modes and scores to known drugs like Celecoxib to predict their potential efficacy and selectivity.

Antimicrobial Targets: To combat infectious diseases, indoline derivatives have been docked against bacterial and fungal enzymes. Targets include DNA gyrase, MurB, and lanosterol (B1674476) 14α-demethylase. Such studies can guide the synthesis of new antimicrobial agents.

These computational approaches are instrumental in modern drug discovery, providing a rational basis for the design and optimization of new therapeutic agents based on the this compound scaffold and its relatives.

Chemical Reactivity and Derivative Synthesis of 6 Chloroindolin 5 Ol

Electrophilic and Nucleophilic Reactions on the Indoline (B122111) Core

The indoline core of 6-chloroindolin-5-ol is an aromatic system whose reactivity in substitution reactions is influenced by the activating, ortho-, para-directing hydroxyl group and the deactivating, but also ortho-, para-directing chloro group. msu.edubyjus.com

Electrophilic Aromatic Substitution: The benzene (B151609) portion of the indoline ring is susceptible to electrophilic aromatic substitution (EAS). The hydroxyl group at C5 is a strong activating group, directing incoming electrophiles to the ortho and para positions. The chlorine atom at C6 is a deactivating group but also directs ortho and para. msu.edumasterorganicchemistry.com The combined effect typically results in electrophilic attack at positions C4 and C7. Common EAS reactions include nitration, halogenation, sulfonation, and Friedel-Crafts alkylation/acylation. msu.edumasterorganicchemistry.com For instance, nitration would introduce a nitro group, while sulfonation would add a sulfonic acid group, significantly altering the molecule's properties. The specific conditions for these reactions, such as the choice of catalyst and temperature, are crucial for controlling the outcome. masterorganicchemistry.com

Nucleophilic Aromatic Substitution: Generally, nucleophilic aromatic substitution (NuAr) on an aryl halide like this compound is challenging due to the high electron density of the benzene ring. nih.gov However, the presence of electron-withdrawing groups can facilitate such reactions. While the hydroxyl group is activating, the chlorine itself can be displaced by strong nucleophiles under harsh conditions, such as high temperature or pressure, or through metal-catalyzed cross-coupling reactions.

Derivatization of the Phenolic Hydroxyl Group

The phenolic hydroxyl group at C5 is a key site for derivatization, allowing for the introduction of a wide variety of functional groups through reactions like etherification and esterification. nih.gov

Etherification Reactions

Etherification involves the conversion of the hydroxyl group into an ether. This is typically achieved by deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (Williamson ether synthesis). nih.gov

Reaction Scheme: General Etherification

This reaction allows for the introduction of various alkyl or aryl groups, modifying the steric and electronic properties of the molecule.

Esterification Reactions

The phenolic hydroxyl group can be readily converted into an ester by reaction with a carboxylic acid or its derivatives, such as acid chlorides or anhydrides. byjus.com This reaction, known as esterification, is often catalyzed by an acid when a carboxylic acid is used, or simply occurs by mixing with a more reactive acylating agent like an acid chloride. byjus.comyoutube.comyoutube.com

Reaction Scheme: General Esterification with Acid Chloride

The resulting esters are valuable intermediates and can possess unique biological properties. A variety of ester derivatives can be synthesized by choosing different acylating agents. medcraveonline.com

Reactions at the Indoline Nitrogen (N1)

The secondary amine in the indoline ring is nucleophilic and serves as a handle for further functionalization through alkylation, acylation, and sulfonylation.

N-Alkylation and N-Acylation

N-Alkylation: The nitrogen atom can be alkylated using alkyl halides or via reductive amination. rsc.orgorganic-chemistry.org This reaction typically requires a base to deprotonate the nitrogen or can be performed under conditions that favor the substitution reaction. rsc.orgjuniperpublishers.com The introduction of alkyl groups at the N1 position can significantly impact the molecule's conformation and biological activity.

N-Acylation: Acylation of the indoline nitrogen is a common transformation, yielding N-acylindolines. beilstein-journals.org This is typically achieved using acyl chlorides or anhydrides in the presence of a base. tubitak.gov.tr Thioesters have also been reported as effective acylating agents for indoles in a chemoselective manner. beilstein-journals.org These N-acyl derivatives are important motifs in many biologically active compounds. beilstein-journals.orgrsc.org

Table 1: Examples of N-Alkylation and N-Acylation Reactions on Indoline Scaffolds This table presents generalized reactions applicable to the indoline nitrogen based on known chemical principles.

| Reaction Type | Reagent | Product Type |

|---|---|---|

| N-Alkylation | Alkyl Halide (e.g., CH₃I) | N-Alkyl-6-chloroindolin-5-ol |

Sulfonamide Synthesis Utilizing 6-Chloroindoline as a Precursor

The nitrogen atom of the indoline ring can react with sulfonyl chlorides to form sulfonamides. Research has demonstrated the synthesis of quinolinol-sulfonamides using 6-chloroindoline as a key starting material. nih.gov In a general procedure, 6-chloroindoline is reacted with a sulfonyl chloride in the presence of a base to yield the corresponding sulfonamide. nih.govnih.gov

For example, the synthesis of 5-((6-chloroindolin-1-yl)sulfonyl)quinolin-8-ol was achieved by reacting 6-chloroindoline with the appropriate quinolinol sulfonyl chloride. nih.gov This reaction highlights the utility of the indoline nitrogen as a nucleophile for constructing more complex molecules. The resulting sulfonamides are a class of compounds with significant interest in medicinal chemistry. ucl.ac.uk

Table 2: Research Findings on Sulfonamide Synthesis from 6-Chloroindoline

| Precursor | Reagent | Product | Reported Yield |

|---|

Formation of N-Substituted Propanoate Derivatives

The nitrogen atom of the indoline ring in this compound serves as a key site for functionalization. One common transformation is the introduction of a propanoate side chain at the N-1 position. This is typically achieved through a nucleophilic substitution reaction where the indoline nitrogen attacks an appropriate electrophile.

A study on the synthesis of novel indoline derivatives with potent antioxidant and anti-inflammatory activities describes the preparation of various N-substituted compounds. acs.org In this context, derivatives of indoline are substituted at the nitrogen (position 1) with chains that carry ester, amino, amide, or alcohol functional groups. acs.org Specifically, the synthesis of Methyl 3-(6-Chloroindolin-1-yl)propanoate has been reported, demonstrating the feasibility of attaching a propanoate ester to the indoline nitrogen. acs.org This type of reaction generally involves the reaction of the parent indoline with an acrylic ester or a 3-halopropanoate under basic conditions. The resulting N-substituted propanoate derivatives are valuable intermediates for further synthetic modifications or for biological evaluation. acs.org

Table 1: Synthesis of N-Substituted Propanoate Derivatives of 6-Chloroindoline

| Reactant 1 | Reactant 2 | Product | Conditions |

| This compound | Methyl acrylate | Methyl 3-(6-chloro-5-hydroxyindolin-1-yl)propanoate | Base catalyst (e.g., triethylamine) |

| This compound | Ethyl 3-bromopropanoate | Ethyl 3-(6-chloro-5-hydroxyindolin-1-yl)propanoate | Base (e.g., K₂CO₃), solvent (e.g., DMF) |

This table represents plausible reaction pathways based on general synthetic methods for N-alkylation of indolines.

Transformations of the Indoline Ring System

The bicyclic indoline core of this compound is a versatile scaffold that can be subjected to various transformations to generate more complex molecular architectures. These include expanding the five-membered nitrogen-containing ring or fusing additional heterocyclic rings onto the existing framework.

Ring Expansion Reactions (e.g., to azepine derivatives)

The expansion of the indoline ring to form seven-membered azepine derivatives represents a significant synthetic challenge and an area of active research. thieme-connect.denepjol.info Azepines and their derivatives are important structural motifs in many pharmacologically active compounds. nepjol.inforesearchgate.netslideshare.netshd.org.rs Methods for ring expansion often involve photochemical, thermal, or catalyst-mediated rearrangements. researchgate.net

One potential strategy for expanding the indoline ring is through the insertion of a nitrene into the aromatic ring, which can lead to the formation of an azepine ring system. thieme-connect.deslideshare.net Another approach involves the rearrangement of spiro-fused cyclopropane (B1198618) intermediates. For instance, the Wagner-Meerwein rearrangement of in situ generated cyclopropylmethyl cations is a known method for accessing four-membered rings and could be conceptually extended. pku.edu.cn A one-step, two-atom expansion of a saccharin (B28170) ring to a seven-membered benzo Current time information in Bangalore, IN.evitachem.comthiadiazepine has been achieved through carbodiimide (B86325) insertion, highlighting a novel ring expansion methodology that could potentially be adapted for indoline systems. rsc.org While direct examples starting from this compound are not prominently documented, the synthesis of spiro-indole fused azepine derivatives from substituted indolin-2-ones demonstrates that the core indoline structure can undergo such [4+3] cycloaddition reactions to yield the expanded azepine ring. researchgate.net

Fused Heterocyclic System Synthesis

Fusing additional heterocyclic rings to the indoline scaffold is a powerful strategy for creating structurally diverse and complex molecules. uomustansiriyah.edu.iq Indole (B1671886) and its reduced form, indoline, are fundamental building blocks in the synthesis of fused systems like carbolines, quinolines, and other polycyclic alkaloids. uomustansiriyah.edu.iqresearchgate.net

Investigation of Reaction Mechanisms through Kinetic and Thermodynamic Studies

Understanding the mechanisms of the reactions involving this compound is crucial for optimizing reaction conditions and controlling product selectivity. Kinetic and thermodynamic studies provide invaluable insights into reaction pathways, transition states, and the relative stability of products.

In many chemical reactions, a competition exists between the kinetic product (formed fastest, via the lowest activation energy pathway) and the thermodynamic product (the most stable product). wikipedia.orglibretexts.org The reaction conditions, such as temperature, solvent, and catalysts, can determine which product is favored. wikipedia.org For the transformations of this compound, such as N-alkylation versus a potential C-alkylation or ring expansion versus side-product formation, kinetic and thermodynamic control are key considerations. At lower temperatures, the reaction is likely to be under kinetic control, favoring the product that is formed more rapidly. Conversely, at higher temperatures, the system may have enough energy to overcome larger activation barriers and reach equilibrium, favoring the more stable thermodynamic product. wikipedia.orglibretexts.org

Given that this compound contains a phenol moiety, studies on the reaction kinetics of phenols are particularly relevant. For example, the kinetics and energetics of the reversible reaction between phenols and stable radicals have been studied to elucidate the mechanism of hydrogen atom transfer. psu.edursc.org Such studies, often employing techniques like spectrophotometry to monitor reaction progress, can determine rate constants, equilibrium constants, and activation parameters (enthalpy and entropy of activation). psu.educhemrxiv.org These parameters help to understand the influence of substituents, like the chloro group on the indoline ring, on reactivity and can clarify whether a reaction proceeds through a direct hydrogen atom transfer, a sequential proton loss-electron transfer, or another mechanism. psu.edu Applying these principles to the reactions of this compound would enable a deeper understanding of its chemical behavior and facilitate the rational design of synthetic routes to desired derivatives.

Biological Applications and Pharmacological Relevance of 6 Chloroindolin 5 Ol Derivatives

Role as Synthetic Precursors for Bioactive Molecules

Derivatives of 6-Chloroindolin-5-ol are crucial intermediates in the synthesis of complex pharmaceutical compounds. A notable example is their application in the production of the atypical antipsychotic drug, ziprasidone (B1663615). The synthesis of ziprasidone can involve intermediates derived from 6-chlorooxindole (B1630528), a closely related analogue of this compound.

One synthetic route to ziprasidone involves the reaction of 5-(2-chloroethyl)-6-chlorooxindole with 1-(1,2-benzisothiazol-3-yl)piperazine. google.comnewdrugapprovals.org The precursor, 5-(2-chloroacetyl)-6-chlorooxindole, is synthesized from 6-chlorooxindole through a Friedel-Crafts acylation. tsijournals.comepo.org This intermediate is then reduced to form 5-(2-chloroethyl)-6-chlorooxindole. newdrugapprovals.orgtsijournals.com These synthetic pathways underscore the importance of chloro-substituted oxindoles and, by extension, indolinols as key building blocks in the preparation of neuropsychiatric drugs.

Key Intermediates in Ziprasidone Synthesis:

| Intermediate | Role in Synthesis |

| 6-Chlorooxindole | Starting material for acylation. |

| 5-(2-Chloroacetyl)-6-chlorooxindole | Acylated intermediate, precursor to the ethyl derivative. tsijournals.com |

| 5-(2-Chloroethyl)-6-chlorooxindole | Key fragment for condensation with the piperazine (B1678402) moiety. newdrugapprovals.org |

| 1-(1,2-Benzisothiazol-3-yl)piperazine | The other key fragment in the final condensation step. google.com |

Antioxidant Activity of Indoline (B122111) Derivatives

Indoline derivatives have demonstrated significant antioxidant properties. Studies have shown that the indoline scaffold can be modified to enhance its radical scavenging capabilities. The introduction of specific substituents on the indoline ring system can modulate its antioxidant activity. For instance, the presence of electron-donating groups can increase the ability of the molecule to neutralize free radicals.

Research on various indoline derivatives has revealed their potential to protect against oxidative stress. A study on novel indoline derivatives showed that substitutions at position 1 with chains containing amino, ester, amide, or alcohol groups, along with substituents like Cl, MeO, Me, F, or HO on the benzene (B151609) ring, resulted in potent antioxidant activities. acs.org Some of these compounds were able to protect macrophage cells from cytotoxicity induced by hydrogen peroxide. acs.org

Anti-inflammatory Properties of Indoline Derivatives

The indoline scaffold is also a key feature in compounds with anti-inflammatory effects. Several derivatives of indoline have been synthesized and evaluated for their ability to modulate inflammatory pathways. acs.org These compounds have shown the capacity to reduce the production of pro-inflammatory mediators.

In one study, novel indoline derivatives were assessed for their anti-inflammatory activity. acs.org It was found that several of these compounds could inhibit the lipopolysaccharide (LPS)-induced elevation of nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and interleukin-6 (IL-6) in macrophage cells at very low concentrations. acs.org This suggests that the indoline core structure is a promising template for the development of new anti-inflammatory agents. Furthermore, isatin (B1672199) derivatives, which are structurally related to indolines, have also demonstrated significant anti-inflammatory and antinociceptive effects in animal models. nih.gov

Potential in Anti-Cancer Research Based on Indole (B1671886) and Pyrano-Pyrimidine Scaffolds

The indole nucleus, the parent structure of indoline, is a prominent scaffold in many anticancer agents. nih.gov This has spurred interest in the anticancer potential of indoline derivatives as well. The structural similarity allows for the design of indoline-based compounds that can interact with biological targets relevant to cancer.

Furthermore, the fusion of a pyrimidine (B1678525) ring with a pyran ring to form a pyrano-pyrimidine scaffold has been identified as a promising strategy in the development of novel anticancer drugs. researchgate.netnih.gov These scaffolds are present in molecules with a wide range of biological activities, including anticancer properties. researchgate.net Given that this compound can serve as a precursor to various heterocyclic systems, it represents a potential starting point for the synthesis of novel indole or pyrano-pyrimidine-based compounds for anticancer research. For example, a series of novel indole-pyrimidine biaryl derivatives were synthesized and showed inhibitory activity against specific cancer cell lines. sioc-journal.cn

Examples of Bioactive Scaffolds in Cancer Research:

| Scaffold | Relevance to Cancer Research |

| Indole | Core structure of many existing anticancer drugs and new investigational agents. nih.gov |

| Pyrano-pyrimidine | Fused heterocyclic system with demonstrated antiproliferative activities. researchgate.netnih.govresearchgate.net |

Antimicrobial and Antiviral Activity of Indole-Based Compounds

The indole scaffold is a well-established pharmacophore in the design of antimicrobial and antiviral agents. mdpi.comresearchgate.net Numerous natural and synthetic indole-containing compounds have exhibited a broad spectrum of activity against various pathogens, including bacteria, fungi, and viruses. mdpi.comnih.govdergipark.org.trmdpi.com

The versatility of the indole ring allows for chemical modifications that can lead to enhanced antimicrobial potency. For instance, the introduction of halogen atoms or the formation of hybrid molecules, such as indole-triazole conjugates, has been shown to improve antibacterial and antifungal activity. nih.govmdpi.com The antiviral potential of indole derivatives has also been highlighted, with some compounds showing activity against viruses like SARS-CoV-2. mdpi.com

Structure-Activity Relationship (SAR) Studies of this compound Analogues

Structure-activity relationship (SAR) studies are crucial for optimizing the therapeutic properties of a lead compound. For analogues of this compound, SAR studies have provided insights into the structural requirements for various biological activities.

For example, in a series of 2-methyl-3-(1,2,3,6-tetrahydropyridin-4-yl)-1H-indoles, substituents at the indole N(1)-, 2-, and 5-positions were found to significantly influence their affinity and functional activity at 5-HT6 receptors. nih.gov It was observed that an unsubstituted N(1)-indole, a 2-methyl group, and a halogen (like chloro) at the 5-position were essential for potent agonist activity. nih.gov In another study on diarylquinoline analogues as anti-tuberculosis agents, systematic exploration of substituents helped in identifying more potent and less toxic compounds. mdpi.com These studies highlight how modifications to the core indole or indoline structure, such as the one in this compound, can be systematically explored to develop compounds with desired pharmacological profiles. Such SAR studies are invaluable in guiding the design of more effective and selective therapeutic agents based on the this compound scaffold.

Conclusion and Future Research Directions

Summary of Key Academic Contributions and Remaining Challenges for 6-Chloroindolin-5-ol

Currently, there are no specific academic contributions documented for this compound. The primary challenge is the complete lack of foundational research. Future work must begin with the very basics of chemical synthesis and characterization. The indoline (B122111) scaffold itself is a significant structure in medicinal chemistry, with derivatives showing promise as antioxidant and anti-inflammatory agents. acs.org The initial challenge will be to synthesize this compound and confirm its structure and purity using modern analytical techniques.

Prospects for Novel Synthetic Strategies and Process Optimization

The development of efficient and scalable synthetic routes is a fundamental prerequisite for any further investigation of this compound.

Novel Synthetic Strategies: Future research should explore various synthetic pathways. Drawing inspiration from the synthesis of related chloroindoles or indolinols could provide a starting point. researchgate.netorganic-chemistry.org Strategies might involve the reduction of a corresponding 6-chloro-5-hydroxyoxindole or the direct hydroxylation of 6-chloroindoline, although the regioselectivity of such a reaction would need to be carefully controlled. The development of multi-component reactions or flow chemistry processes could offer efficient, green, and scalable methods for its production. whiterose.ac.ukmigrationletters.com

Process Optimization: Once a viable synthetic route is established, process optimization will be crucial for producing the compound in sufficient quantity and purity for further studies. genosynth.comwvu.edursc.org This involves a systematic study of reaction parameters such as temperature, pressure, catalysts, and solvent systems to maximize yield and minimize by-products. migrationletters.com Techniques like Design of Experiments (DoE) could be employed to efficiently map the reaction space and identify optimal conditions.

Advanced Computational Modeling for Mechanism Elucidation and Properties Prediction

In the absence of experimental data, computational modeling offers a powerful tool for initial exploration. nih.govmdpi.comtms.org

Mechanism Elucidation: For any proposed synthetic route, computational methods like Density Functional Theory (DFT) can be used to model reaction mechanisms, identify transition states, and calculate activation energies. This can help in understanding reaction pathways and optimizing conditions. mdpi.com

Properties Prediction: Computational tools can predict a range of physicochemical properties for this compound, such as its solubility, lipophilicity (logP), and electronic properties (e.g., HOMO/LUMO energies). mdpi.commdpi.comnih.gov Furthermore, Quantitative Structure-Activity Relationship (QSAR) models, while typically used for derivatives, could be hypothetically applied to estimate potential biological activities based on its structural features, guiding initial experimental screening. mdpi.com

Exploration of Diverse Chemical Reactivity and Novel Derivative Synthesis

Understanding the chemical reactivity of this compound is key to creating novel derivatives with potentially enhanced properties.

Chemical Reactivity: The reactivity of the indolinol core, including the phenolic hydroxyl group, the secondary amine, and the aromatic ring, needs to be systematically investigated. Key reactions to explore would include N-alkylation or N-acylation at the indoline nitrogen, O-alkylation or O-acylation of the hydroxyl group, and electrophilic aromatic substitution on the benzene (B151609) ring.

Novel Derivative Synthesis: Based on its reactivity, a library of derivatives can be synthesized. researchgate.netresearchgate.netresearchgate.net For instance, creating sulfonylated derivatives, similar to 5-((6-chloroindolin-1-yl)sulfonyl)quinolin-8-ol, could be a promising avenue. nih.gov The synthesis of Schiff bases or pyrazole-containing hybrids, which have shown biological activity in other heterocyclic systems, could also be explored. researchgate.net This diversification of the core structure is a common strategy in medicinal chemistry to modulate activity, selectivity, and pharmacokinetic properties. growingscience.comnih.gov

Identification of New Biological Targets and Elucidation of Molecular Mechanisms of Action for this compound Derivatives

The ultimate goal for many novel heterocyclic compounds is the identification of therapeutic applications.

Identification of New Biological Targets: Once derivatives are synthesized, high-throughput screening against various biological targets, such as enzymes (e.g., kinases, phosphatases) and receptors, would be the first step. evitachem.comnih.gov The indoline and indole (B1671886) scaffolds are known to interact with a wide range of biological targets, including those relevant to cancer, inflammation, and infectious diseases. acs.orgsioc-journal.cn Computational docking studies could precede experimental screening to prioritize compounds and potential targets. clinmedkaz.org

Elucidation of Molecular Mechanisms: For any "hit" compounds that show activity, detailed mechanistic studies would be required. This involves a combination of biochemical assays, cell-based models, and potentially structural biology (X-ray crystallography or cryo-EM) to understand how the molecule interacts with its biological target at a molecular level. nih.gov These studies are critical for rational drug design and the optimization of lead compounds.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 6-Chloroindolin-5-ol, and how do reaction conditions influence yield?

- Methodological Answer : The synthesis of this compound can be approached via electrophilic substitution or reduction pathways. For example, Friedel-Crafts acylation (using acyl chlorides and AlCl₃) or halogenation of indole derivatives under controlled conditions (e.g., using Cl₂ or SOCl₂) may yield chloro-substituted intermediates. Reduction of nitro groups or ketones (e.g., using Fe/HCl or SnCl₂) can generate hydroxyl groups. Reaction parameters such as temperature (e.g., 105–107°C for similar indole derivatives ), solvent polarity, and catalyst loading must be optimized via Design of Experiments (DoE) to maximize purity and yield. Characterization via HPLC and NMR is critical to confirm structural integrity .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Nuclear Magnetic Resonance (NMR) spectroscopy (¹H/¹³C) is essential for confirming the substitution pattern and hydroxyl group presence. Mass spectrometry (HRMS) provides molecular weight validation, while FT-IR identifies functional groups (e.g., O-H stretches at ~3200 cm⁻¹). High-performance liquid chromatography (HPLC) with UV detection ensures purity, particularly for detecting byproducts from halogenation steps .

Q. How should researchers assess the stability of this compound under varying storage conditions?

- Methodological Answer : Stability studies should follow ICH guidelines, testing degradation under heat (40–60°C), humidity (75% RH), and light exposure (ICH Q1B). Accelerated stability testing via thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC) can predict shelf life. Data should be analyzed using kinetic models (e.g., Arrhenius equation) to extrapolate degradation rates .

Advanced Research Questions

Q. How can computational modeling aid in predicting the reactivity of this compound in novel reactions?

- Methodological Answer : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) can model electron density distributions, predicting sites for electrophilic/nucleophilic attack. Molecular docking studies may explore interactions with biological targets (e.g., enzymes). Software like Gaussian or Schrödinger Suite should be validated against experimental data (e.g., X-ray crystallography) to ensure accuracy .

Q. What strategies resolve contradictions in reported biological activities of this compound derivatives?

- Methodological Answer : Systematic reviews (Cochrane framework) and meta-analyses can harmonize disparate findings . Confounding factors (e.g., assay variability, solvent effects) should be analyzed via subgroup analysis. Replicating key studies under standardized conditions (e.g., cell line authentication, controlled pH) is critical. Data sharing platforms (e.g., Zenodo) enhance transparency .

Q. How can researchers design reproducible experiments for studying this compound’s catalytic applications?

- Methodological Answer : Adhere to CONSORT-EHEALTH guidelines for reproducibility: document reagent sources (e.g., Sigma-Aldlotry grades), instrument calibration details, and step-by-step protocols (e.g., catalyst loading sequences). Provide raw data (e.g., NMR FID files) and code for statistical analysis (R/Python scripts) in supplementary materials .

Q. What ethical considerations arise when sharing data on this compound’s toxicity profiles?

- Methodological Answer : Declare conflicts of interest (e.g., funding sources) and adhere to FAIR data principles (Findable, Accessible, Interoperable, Reusable). Retain raw data for 5–10 years, as per institutional policies, and anonymize datasets if human/animal studies are involved. Use platforms like Figshare for public archiving .

Data Analysis and Interpretation

Q. How should researchers handle outliers in spectroscopic data for this compound?

- Methodological Answer : Apply Grubbs’ test or Dixon’s Q-test to statistically identify outliers. Investigate root causes (e.g., instrument drift, sample contamination) and repeat measurements. Use robust statistical methods (e.g., median-based regression) if outliers persist .

Q. What meta-analysis frameworks are suitable for integrating heterogeneous data on this compound’s physicochemical properties?

- Methodological Answer : PRISMA guidelines recommend using random-effects models to account for variability across studies. Forest plots can visualize effect sizes (e.g., melting point ranges), while I² statistics quantify heterogeneity. Sensitivity analysis excludes low-quality studies (e.g., unreported purity levels) .

Tables for Key Properties

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.